C23H21F7N4O3
Description
Context of the Substance P/Neurokinin-1 (NK1) Receptor System in Fundamental Biological Research
The Substance P/Neurokinin-1 (NK1) receptor system is a crucial signaling pathway in the central and peripheral nervous systems. tga.gov.auwikipedia.org Substance P, a neuropeptide of the tachykinin family, is the primary endogenous ligand for the NK1 receptor. amegroups.cnnih.gov The binding of Substance P to the NK1 receptor triggers a cascade of intracellular events, including the activation of G proteins and downstream signaling pathways like phosphoinositide hydrolysis and mitogen-activated protein kinase (MAPK) activation. jneurology.commdpi.com This system is implicated in a wide array of physiological and pathological processes, making it a key area of fundamental biological research.
Researchers have extensively studied the SP/NK1R system for its involvement in pain transmission, inflammation, and mood regulation. nih.govjneurology.com Its role in the emetic reflex, the biological pathway that controls vomiting, has been a particularly significant area of investigation. fda.govtga.gov.au The high concentration of NK1 receptors in the brain's vomiting center highlighted the potential for antagonists of this receptor to be powerful antiemetic agents. fda.gov
Historical Trajectory of Aprepitant (B1667566) Discovery and Early Preclinical Research
The quest for non-peptide NK1 receptor antagonists that could cross the blood-brain barrier was a major focus for pharmaceutical research in the late 20th century. wikipedia.orgamegroups.org The discovery of the first non-peptide antagonist, CP-96,345, by Pfizer in 1991 spurred intensive research and development efforts by several companies, including Merck. nih.govresearchgate.net
Merck's research program, initiated in the 1980s to explore the role of Substance P, led to the synthesis of Aprepitant (then known as MK-869) in 1993. wikipedia.orgamegroups.cn Early preclinical studies in the mid-1990s demonstrated its high affinity and selectivity for the human NK1 receptor. fda.govtga.gov.au In vivo studies in ferrets, a standard animal model for emesis research, showed that Aprepitant was effective in preventing both the acute and delayed phases of cisplatin-induced emesis, a common and severe side effect of chemotherapy. fda.gov These preclinical findings were pivotal in establishing the therapeutic potential of Aprepitant and paving the way for its clinical development. semanticscholar.org
Significance of Aprepitant as a Prototypical Non-Peptide NK1 Receptor Antagonist in Chemical Biology and Pharmacology Research
Aprepitant stands as a prototypical non-peptide NK1 receptor antagonist, serving as a valuable tool in chemical biology and pharmacology research. Its development and characterization have significantly advanced the understanding of the SP/NK1R system's role in various physiological processes beyond emesis.
As a selective antagonist, Aprepitant allows researchers to probe the specific functions of the NK1 receptor. peerj.com Its ability to penetrate the central nervous system has made it instrumental in studying the receptor's involvement in neurological and psychiatric conditions. imperial.ac.uk For instance, research has explored its potential effects on depression, anxiety, and substance dependence. imperial.ac.uk
Furthermore, the study of Aprepitant's metabolism, primarily through the cytochrome P450 enzyme system (CYP3A4, with minor contributions from CYP1A2 and CYP2C19), has provided valuable insights into drug-drug interactions. drugbank.comnjmonline.nl This has been crucial for understanding how Aprepitant may affect the pharmacokinetics of co-administered drugs, a critical consideration in clinical settings. njmonline.nlfda.gov The exploration of Aprepitant's biological activities continues to expand, with ongoing research into its potential anti-inflammatory and anti-tumor properties. mdpi.commdpi.com
Interactive Data Table: Key Properties of Aprepitant (C23H21F7N4O3)
| Property | Value | Source |
| Molecular Formula | This compound | mdpi.com |
| Molecular Weight | 534.43 g/mol | njmonline.nl |
| Primary Mechanism of Action | Selective Neurokinin-1 (NK1) Receptor Antagonist | mdpi.comfda.gov |
| Primary Metabolizing Enzyme | CYP3A4 | drugbank.comnjmonline.nl |
| Oral Bioavailability | ~60-65% | drugbank.com |
Interactive Data Table: Timeline of Aprepitant's Development
| Year | Milestone | Source |
| 1980s | Merck initiates research into Substance P antagonists. | amegroups.cn |
| 1991 | Pfizer discovers the first non-peptide NK1 antagonist, CP-96,345. | nih.govresearchgate.net |
| 1993 | Aprepitant (MK-869) is synthesized by Merck. | wikipedia.orgsemanticscholar.org |
| Mid-1990s | Preclinical studies demonstrate Aprepitant's antiemetic efficacy. | fda.govtga.gov.au |
| 1998 | Clinical trials for Aprepitant begin. | semanticscholar.org |
| 2003 | Aprepitant receives its first marketing approval from the U.S. FDA. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21F7N4O3 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
3-[[(2R,3S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12?,19-,20+/m0/s1 |
InChI Key |
ATALOFNDEOCMKK-IWSJWDQHSA-N |
Isomeric SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Process Development of Aprepitant C23h21f7n4o3
Retrosynthetic Analysis and Identification of Key Aprepitant (B1667566) Intermediates
A logical retrosynthetic analysis of aprepitant (1) disconnects the molecule at the triazolinone side chain and the morpholine (B109124) core. pillbuys.comacs.org This approach identifies two key intermediates: the morpholine amine (3) and an amidrazone derivative ([14C]-2 in a labeled synthesis). pillbuys.com The morpholine core itself can be further broken down, suggesting a convergent synthesis strategy.
Key Intermediates in Aprepitant Synthesis:
| Intermediate | Chemical Name | Role in Synthesis |
| (R)-1-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) | (R)-3 | Chiral building block for establishing a key stereocenter. tandfonline.com |
| (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | (S)-(+)-2 | Core structure of the morpholine ring. acs.org |
| 2-(R)-(1-(R)-(3,5-bistrifluoromethyl)phenyl)ethoxy) 3-(S)-(4-fluorophenyl)morpholine | Amine 3 | The morpholine core to which the triazolinone side chain is attached. pillbuys.com |
| Amidrazone derivative | [14C]-2 | Precursor for the triazolinone ring system. pillbuys.com |
Development of Classical and Enantioselective Synthetic Routes for Aprepitant
The initial commercial synthesis of aprepitant was a six-step process. epa.gov However, this route had significant environmental and safety drawbacks, prompting the development of more efficient and greener alternatives. wikipedia.org
Stereocontrol Methodologies in Aprepitant Synthesis
The presence of three chiral centers in aprepitant necessitates precise stereocontrol throughout the synthesis. rhhz.net Several strategies have been employed to achieve the desired stereochemistry:
Crystallization-Induced Diastereoselective Transformation: An efficient method involves the Lewis acid-mediated coupling of enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol with a 2-hydroxy-1,4-oxazin-3-one derivative. This initially forms a 1:1 mixture of diastereomers, which is then converted to a single isomer through a crystallization-induced asymmetric transformation. acs.orgnih.gov This process provides the desired stereoisomer in high yield and purity. acs.org
Catalytic Asymmetric Reactions: The synthesis of the key chiral alcohol intermediate, (R)-1-[3,5-bis(trifluoromethyl)phenyl] ethanol, has been achieved through asymmetric transfer hydrogenation of the corresponding ketone. tandfonline.comresearchgate.net This reaction utilizes a chiral catalyst, such as a cis-aminoindanol-Ru(p-cymene) complex, to produce the desired enantiomer with high enantiomeric excess. tandfonline.com
Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly approach to producing enantiopure intermediates. Lipase-catalyzed enantioselective transesterification of racemic 1-[3,5-bis(trifluoromethyl)phenyl] ethanol has been successfully employed to obtain the desired (R)-alcohol in high yield and optical purity. tandfonline.comresearchgate.net
Reaction Mechanisms and Optimization of Key Coupling Steps
The synthesis of aprepitant involves several key coupling reactions that have been optimized for efficiency and stereoselectivity.
One of the critical steps is the Lewis acid-catalyzed trans-acetalization reaction . This reaction couples the chiral alcohol with a trichloroacetimidate (B1259523) derivative of the morpholine core. acs.org A combination of BF3·Et2O as the Lewis acid in a toluene/THF solvent system at low temperatures (-30 to -20 °C) provides the best results, yielding the desired trans-acetalization product in approximately 90% yield with a high trans/cis ratio of 96/4. acs.org
Another important transformation is the Grignard addition/hydrogenation sequence . An efficient and highly stereoselective one-pot procedure has been developed for this step. acs.org The pH plays a critical role in the stability and reactivity of the intermediate Grignard adducts. Mechanistic studies have revealed unusual kinetics in the subsequent hydrogenation step, where debenzylation of the Grignard adduct is essentially complete before the reduction of the imine intermediate begins. acs.org
The final step in many synthetic routes is the alkylation of the morpholine nitrogen with a chloromethyl triazolinone derivative. This reaction is typically carried out in the presence of a base like potassium carbonate or N,N-diisopropylethylamine in a solvent such as N,N-dimethylformamide. google.com
Advances in Environmentally Sustainable ("Green Chemistry") Synthetic Pathways for Aprepitant
The initial synthesis of aprepitant raised significant environmental concerns due to the use of hazardous reagents and the generation of large amounts of waste. wikipedia.org This led to the development of a much greener and more efficient second-generation synthesis.
Reduction of Stoichiometric Reagents and Waste Generation
The redesigned synthesis of aprepitant is a prime example of green chemistry principles in action. The new route is a convergent, three-step process that significantly reduces waste and improves efficiency. epa.govchemistryforsustainability.org
Comparison of First-Generation and Greener Synthesis of Aprepitant:
| Feature | First-Generation Synthesis | Greener Synthesis |
| Number of Steps | 6 epa.gov | 3 chemistryforsustainability.org |
| Overall Yield | Lower | Nearly doubled epa.govchemistryforsustainability.org |
| Raw Material Usage | High | Reduced by 80% chemistryforsustainability.org |
| Water Usage | High | Reduced by 80% epa.gov |
| Waste Generation | ~41,000 gallons per 1,000 pounds of product epa.govchemistryforsustainability.org | Reduced by 85% epa.gov |
| E-factor | 477 | 66 epa.gov |
This improved process eliminates the use of hazardous reagents like sodium cyanide, dimethyl titanocene, and gaseous ammonia. epa.govchemistryforsustainability.org The reduction in raw material and water usage, along with a significant decrease in waste generation, makes the new synthesis far more environmentally sustainable. chemistryforsustainability.orgepa.gov
Implementation of Catalytic Asymmetric Reactions
A key innovation in the greener synthesis of aprepitant is the use of a catalytic asymmetric reaction to introduce chirality. Instead of using a stoichiometric amount of a complex chiral acid, the new process incorporates a chiral alcohol that is itself synthesized via a catalytic asymmetric reaction. epa.gov This approach is more atom-economical and efficient.
Furthermore, recent research has explored one-pot catalytic asymmetric syntheses of key morpholin-2-one (B1368128) intermediates. acs.orgnih.gov These methods utilize organocatalysts, such as quinine-derived ureas, to catalyze multiple reaction steps stereoselectively in a single pot, further streamlining the synthesis and reducing waste. acs.org
Purification and Isolation Methodologies for Aprepitant and its Stereoisomers in Research Settings
Due to the presence of three chiral centers, Aprepitant can exist as eight stereoisomers (four diastereomeric pairs of enantiomers). nih.govphmethods.net Ensuring the stereochemical purity of the final active pharmaceutical ingredient is critical, necessitating sophisticated purification and isolation techniques.
Chromatographic Purification Techniques (e.g., HPLC-based purification)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and isolation of Aprepitant and its stereoisomers. Both reversed-phase (RP-HPLC) and normal-phase (chiral) HPLC methods are employed to resolve these closely related compounds.
Researchers have developed gradient reversed-phase HPLC methods to separate and quantify diastereomers and process-related impurities. One such method utilizes a Kromasil C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), allowing for the effective separation of various impurities. researchgate.net Another approach for analyzing Aprepitant and its related substances uses an Xterra RP-18 column. researchgate.net For the specific challenge of separating all eight stereoisomers, chiral chromatography is essential. An amylase-based chiral column, Chiralpak ADH, has been successfully used with a mobile phase of n-hexane, isopropyl alcohol, methanol (B129727), and trifluoroacetic acid to achieve this complex separation. phmethods.netresearchgate.net
The separation of the four diastereoisomers has been accomplished using a ProntoSil C18 AQ HPLC column with an acetonitrile-water mobile phase. nih.gov To separate the enantiomeric pair of Aprepitant, a Chiralcel OD-H HPLC column with a hexane-isopropanol mobile phase has proven effective. nih.gov
Below is a table summarizing various HPLC methods used in the purification and analysis of Aprepitant and its stereoisomers.
| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
| RP-HPLC | Kromasil C18 (250 x 4.6 mm, 5 µm) | Gradient: Potassium dihydrogen phosphate (pH 2.5) and Acetonitrile | 1.0 mL/min | UV at 210 nm | Separation of diastereomers and process-related impurities. | researchgate.net |
| Chiral HPLC | Chiralcel OD-H | Hexane-Isopropanol (80:20, v/v) | Not Specified | APCI-MS | Separation of Aprepitant and its enantiomer. | nih.gov |
| Chiral HPLC | Chiralpak ADH (250 x 4.6 mm) | n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970/40/4/0.5, v/v/v/v) | 0.5 mL/min | Mass Spectrometry | Separation of all eight stereoisomers. | phmethods.netresearchgate.net |
| RP-HPLC | ProntoSil C18 AQ (100 x 4.6 mm, 3 µm) | Acetonitrile-Water (47:53, v/v) | Not Specified | APCI-MS | Separation of four diastereoisomers. | nih.gov |
| RP-UPLC | HSS C18 (100 x 2.1mm, 1.8μ) | 0.01M Potassium dihydrogen phosphate and Acetonitrile (50:50 v/v) | 0.5 mL/min | UV at 210 nm | Estimation of Aprepitant and its impurities in capsule dosage form. | scholarsresearchlibrary.com |
Crystallization-Induced Diastereoselective Transformations
A pivotal innovation in the synthesis of Aprepitant involves a crystallization-induced diastereoselective transformation. This strategy elegantly resolves the challenge of controlling the stereochemistry at the acetal (B89532) linkage. In the synthesis, a Lewis acid-mediated coupling of an enantiopure alcohol with an oxazinone precursor initially yields a 1:1 mixture of acetal diastereomers. nih.govacs.org
Through a novel crystallization-induced asymmetric transformation, this mixture is converted into a single desired isomer. nih.govacs.org This process relies on the fact that under specific conditions, one diastereomer preferentially crystallizes from the solution. The dissolved diastereomer, meanwhile, is able to epimerize, or convert, to the less soluble, crystallizing diastereomer. This dynamic equilibrium ultimately funnels the entire mixture towards the desired solid product, significantly increasing the yield and stereochemical purity. researchgate.netacs.orgnih.gov This method avoids tedious chromatographic separation of diastereomers at this stage, making the process more efficient and scalable. nih.govacs.org The new process, which begins by joining an enantiopure trifluoromethylated phenyl ethanol to a racemic morpholine precursor, results in the desired isomer crystallizing while the unwanted isomer remains in solution. wikipedia.org
Synthesis of Aprepitant Impurities and Metabolites for Research Characterization
The identification and control of impurities are mandated by regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net To this end, the deliberate synthesis of potential process-related impurities and metabolites of Aprepitant is crucial for their structural confirmation and for use as analytical standards in method validation.
During the manufacturing of Aprepitant, several process-related impurities and degradation products can form. researchgate.net One identified potential process-related impurity is a spiro derivative, which can be formed through a sigmatropic rearrangement. google.com Patents describe methods for the preparation of specific Aprepitant intermediate impurities to address issues of low repetition rates and yields in their synthesis, aiming for simpler and more environmentally friendly routes. patsnap.com
The synthesis of all eight enantiomerically pure diastereomers of Aprepitant has been reported. sci-hub.se This was achieved through a strategic combination of crystallization and resolution with chiral acids like L-(–)-camphorsulfonic acid and D-(+)-camphorsulfonic acid, followed by separation using semi-preparative normal-phase HPLC. sci-hub.se These pure stereoisomers serve as invaluable reference materials for analytical method development and for understanding the structure-activity relationship.
Additionally, known metabolites of Aprepitant, which are typically weakly active, have been identified in human plasma. google.com The synthesis of these metabolites, such as Desfluoro Aprepitant (Aprepitant EP Impurity A), is undertaken by specialized chemical suppliers to provide reference standards for metabolic studies and quality control during drug production. synzeal.com Another known impurity, 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester (Aprepitant Impurity 1), is also synthesized for analytical purposes. synzeal.com The availability of these synthesized impurities and metabolites is essential for developing robust, stability-indicating analytical methods capable of ensuring the purity and quality of the final drug product. synzeal.comsynzeal.com
Table of Compound Names
| Name | Type |
| Aprepitant | Active Pharmaceutical Ingredient |
| C23H21F7N4O3 | Chemical Formula of Aprepitant |
| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol | Chiral Alcohol Intermediate |
| 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)-phenyl)ethoxy)-3(S)-(4-fluorophenyl) morpholine | Intermediate |
| N-benzyl ethanolamine | Starting Material |
| Glyoxylic acid | Starting Material |
| 2-hydroxy-1,4-oxazin-3-one | Intermediate |
| Spiro derivative of aprepitant | Process-Related Impurity |
| Desfluoro Aprepitant (Aprepitant EP Impurity A) | Impurity/Metabolite |
| 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester (Aprepitant Impurity 1) | Impurity |
| L-(–)-camphorsulfonic acid | Chiral Resolving Agent |
| D-(+)-camphorsulfonic acid | Chiral Resolving Agent |
| Acetonitrile | Solvent |
| n-hexane | Solvent |
| Isopropyl alcohol | Solvent |
| Methanol | Solvent |
| Trifluoroacetic acid | Mobile Phase Additive |
| Potassium dihydrogen phosphate | Buffer Component |
Molecular Mechanism of Action of Aprepitant C23h21f7n4o3 at the Neurokinin 1 Receptor
Binding Kinetics and Affinity Profiling of Aprepitant (B1667566) to Isolated Human NK1 Receptors
Aprepitant demonstrates high-affinity binding to the human NK1 receptor. Studies using human NK1 receptors expressed in various cell lines, such as Chinese Hamster Ovary (CHO) cells and Sf9 insect cells, have consistently shown Aprepitant's potent antagonism.
In radioligand binding assays, Aprepitant exhibits a high affinity for the human NK1 receptor, with an IC50 value of approximately 0.1 nM. nih.gov Saturation binding studies using radiolabeled Aprepitant ([3H]-aprepitant) on membranes from Sf9 cells expressing the human NK1 receptor determined a dissociation constant (Kd) of 0.2 nM. portico.org This high affinity underscores the compound's potency.
Furthermore, kinetic studies reveal that Aprepitant has a slow dissociation rate from the NK1 receptor. The dissociation rate constant (k–1) has been measured at 0.0054 ± 0.003 min–1, which corresponds to a receptor occupancy half-life of approximately 154 ± 75 minutes. portico.org This slow dissociation contributes to the long-lasting inhibitory effect of the drug. mdpi.com
| Parameter | Value | Cell System | Reference |
| IC50 | 0.1 nM | Human cloned NK1R | nih.gov |
| IC50 | 0.09 ± 0.06 nM | Human NK1R in CHO cells | portico.org |
| Kd | 0.2 nM | Human NK1R in Sf9 membranes | portico.org |
| Receptor Occupancy t1/2 | 154 ± 75 min | Human NK1R in Sf9 membranes | portico.org |
Detailed Receptor-Ligand Interactions: Identification of Aprepitant Binding Sites and Crucial Residues
High-resolution crystal structures have provided a detailed view of how Aprepitant binds to the human NK1 receptor, revealing a complex network of interactions within a deep, narrow, and hydrophobic pocket formed by the transmembrane (TM) helices. pnas.orgmdpi.com
Aprepitant lodges itself into a hydrophobic cleft, establishing multiple hydrogen bonds and hydrophobic interactions that ensure both high affinity and selectivity. nih.gov The bis-trifluoromethyl-phenyl group of Aprepitant inserts into a hydrophobic subpocket created by residues in TM helices III, V, and VI, acting as an anchor. nih.gov This part of the molecule makes significant contact with residues such as Trp261(6.48), preventing the "toggle switch" motion of this residue that is necessary for receptor activation. nih.gov
Arm 2 of Aprepitant, another part of its structure, targets a lipophilic subpocket formed by residues His197(5.39), Val200(5.42), Thr201(5.43), Ile204(5.46), and His265(6.52). nih.gov The core morpholine (B109124) ring is positioned between Phe268(6.55) and Gln165(4.60). nih.gov
Crucially, the triazolinone substituent (arm 3) of Aprepitant forms several key hydrogen bonds that significantly contribute to its binding affinity. nih.gov The nitrogen atoms in the triazole group form two hydrogen bonds with Gln165(4.60), while the oxygen in the triazolinone group establishes two more hydrogen bonds with Trp184(ECL2) and Glu193(5.35). nih.gov The removal of this triazolinone group has been shown to decrease binding affinity by 30-fold. nih.gov
The binding of Aprepitant induces a distinct, inactive conformation of the NK1 receptor. nih.govnih.gov This is characterized by significant structural rearrangements, particularly in the extracellular regions of the receptor. nih.gov Compared to the binding of other antagonists, Aprepitant causes a conformational shift in the extracellular loop 2 (ECL2) and the extracellular ends of TM helices V and VI. nih.gov
This induced conformation features a new interhelical hydrogen-bond network that cross-links the extracellular ends of helices V and VI, effectively stabilizing the receptor in an inactive state. nih.gov This structural restriction is thought to explain the insurmountable nature of the antagonism observed with Aprepitant. mdpi.com On the intracellular side, this inactive state is marked by an inward movement of the tip of helix VI by approximately 7 Å compared to an active conformation. nih.gov
Modulation of Downstream Signaling Pathways by Aprepitant in NK1 Receptor Systems
The NK1 receptor is known to couple to several G protein subtypes, primarily Gαq and Gαs, as well as to β-arrestin pathways. mdpi.comd-nb.info Agonist binding, such as by Substance P, typically initiates signaling cascades through these pathways. d-nb.info Aprepitant, by binding to the receptor, blocks access for agonists and prevents the conformational changes necessary for G protein activation and subsequent signaling. mdpi.comresearchgate.net
Aprepitant's antagonism effectively hinders G-protein activation. mdpi.com The stabilization of the inactive receptor conformation prevents the coupling to G proteins like Gαq/11, which would normally lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium. d-nb.info Similarly, it blocks coupling to Gαs, which activates adenylate cyclase. mdpi.com
Beyond G-protein-dependent signaling, GPCRs like the NK1 receptor also signal through β-arrestin pathways, which are initially involved in receptor desensitization and internalization but also act as independent signal transducers. d-nb.infonih.gov Studies have shown that β-arrestin can mediate NK1 receptor-stimulated cellular responses. d-nb.info By locking the receptor in an inactive state, Aprepitant prevents the initial agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), which is a prerequisite for β-arrestin recruitment. d-nb.info Therefore, Aprepitant effectively blocks both G-protein and β-arrestin-mediated signaling pathways initiated by agonist binding.
Selectivity Profile of Aprepitant Across Related Receptor Subtypes
Aprepitant is highly selective for the human NK1 receptor over other receptor subtypes, including other neurokinin receptors (NK2, NK3) and receptors targeted by other antiemetic therapies. drugbank.comnih.gov
Binding assays have demonstrated that Aprepitant's affinity for the human NK1 receptor is substantially higher than for other receptors. nih.govportico.org For instance, it is over 3,000-fold more selective for the NK1 receptor than for the NK3 receptor and has an even lower affinity for the NK2 receptor. fda.govnih.gov This high degree of selectivity is crucial for its specific mechanism of action and minimizes off-target effects.
| Receptor Subtype | IC50 (nM) | Selectivity vs. NK1 (fold) | Reference |
| Human NK1 | 0.1 | - | nih.gov |
| Human NK2 | 4500 | ~45,000 | nih.gov |
| Human NK3 | 300 | ~3,000 | nih.gov |
| Serotonin (B10506) (5-HT3) | >1000 | >10,000 | drugbank.comportico.org |
| Dopamine Receptors | No/Little Affinity | High | drugbank.comsajaa.co.za |
| Corticosteroid Receptors | No/Little Affinity | High | drugbank.comsajaa.co.za |
This pronounced selectivity confirms that the therapeutic actions of Aprepitant are mediated specifically through the blockade of the NK1 receptor, without significantly interacting with the pathways targeted by serotonin antagonists or corticosteroids. drugbank.com
Preclinical Pharmacological and Pharmacokinetic Investigations of Aprepitant C23h21f7n4o3
In Vitro Pharmacological Characterization in Cellular and Tissue-Based Assays
Receptor Occupancy Studies in Isolated Systems
In vitro studies were crucial in establishing the primary mechanism of action of aprepitant (B1667566). These assays, utilizing human liver microsomes, demonstrated that aprepitant is a selective antagonist for the human NK1 receptor. tga.gov.au It displays minimal to no affinity for other receptors targeted by existing antiemetic therapies, such as serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors. drugbank.comfda.govnih.gov This high selectivity for the NK1 receptor is a key characteristic of its pharmacological profile. nih.gov Further investigations using cloned human receptors and receptors from the cerebral cortex of dogs and ferrets confirmed its high affinity, with IC50 values in the nanomolar range. fda.gov The affinity for NK1 receptors was found to be over 3,000 times higher than for NK2 or NK3 receptors. fda.gov
Functional Antagonist Assays (e.g., substance P-induced responses)
Functional antagonist assays confirmed aprepitant's ability to block the biological effects of substance P, the natural ligand for the NK1 receptor. jnccn.orgresearchgate.net In cellular models, such as human U373MG cells, aprepitant acted as a competitive antagonist to substance P. researchgate.net When pre-incubated, aprepitant attenuated the maximal response to substance P, demonstrating its inhibitory action. researchgate.net A notable finding from these studies was the slow functional reversibility of aprepitant's effect. Unlike other NK1 receptor antagonists that showed rapid reversal of inhibition, aprepitant's inhibitory effect persisted for at least 60 minutes after washing, indicating a long duration of action at the receptor level. researchgate.net This slow dissociation from the NK1 receptor is believed to contribute to its long-lasting in vivo efficacy. researchgate.net
In Vivo Pharmacodynamic Assessment in Animal Models
Animal Models of Emesis (e.g., cisplatin-induced emesis in ferrets)
Animal models, particularly the ferret, were instrumental in demonstrating the antiemetic efficacy of aprepitant. fda.govfda.gov Ferrets are a well-established model for studying chemotherapy-induced emesis as they exhibit both acute and delayed phases of vomiting, similar to humans. researchgate.netporsolt.comlabanimalsjournal.ru In these models, aprepitant was shown to inhibit emesis induced by cytotoxic chemotherapeutic agents like cisplatin. drugbank.comfda.govtga.gov.au It effectively prevented both the acute and delayed phases of cisplatin-induced retching and vomiting in a dose-dependent manner. fda.govfda.gov For instance, in a model of cisplatin-induced delayed emesis in ferrets, oral doses of 2 and 4 mg/kg resulted in complete inhibition of retching and vomiting. fda.govfda.gov Furthermore, aprepitant demonstrated synergistic or additive antiemetic effects when combined with standard therapies like the 5-HT3 receptor antagonist ondansetron (B39145) and the corticosteroid dexamethasone. drugbank.comtga.gov.aufda.gov Studies in dogs also confirmed aprepitant's ability to antagonize apomorphine-induced emesis. researchgate.netjst.go.jp
Table 1: Effect of Aprepitant on Cisplatin-Induced Emesis in Ferrets
| Animal Model | Emetic Agent | Aprepitant Effect | Citation |
|---|---|---|---|
| Ferret | Cisplatin (8mg/kg, i.p.) | Antagonized acute and delayed emesis (371.8±47.8 emetic events over 72h) | researchgate.netnih.gov |
| Ferret | Cisplatin (8 mg/kg, i.p.) | Once-daily treatment slightly reduced total emetic events (-32%, NS) | porsolt.com |
| Ferret | Cisplatin (8 mg/kg, i.p.) | Combination with ondansetron significantly decreased delayed emesis (-75%) and total emetic events (-56%) | porsolt.com |
| Ferret | Cisplatin | Dose-dependent inhibition of acute and delayed phases of retching and vomiting | fda.gov |
Studies on Blood-Brain Barrier Penetration and Central Nervous System NK1 Receptor Occupancy in Animals
Preclinical studies confirmed that aprepitant effectively crosses the blood-brain barrier to exert its effects on central NK1 receptors. drugbank.comtga.gov.aunih.gov This was demonstrated in various animal models, including gerbils, monkeys, and ferrets. fda.govfda.govnih.gov Positron Emission Tomography (PET) studies in animals showed that aprepitant occupies brain NK1 receptors. drugbank.comtga.gov.aufda.gov In gerbils, small animal PET imaging with a specific radioligand depicted high uptake in the striatum, which was dose-dependently displaced by aprepitant. nih.gov A direct correlation was observed between the plasma concentration of aprepitant and the occupancy of striatal NK1 receptors. nih.gov These studies estimated that plasma concentrations of 5.5 ng/mL, 50 ng/mL, and 105 ng/mL were required for 50%, 90%, and 95% of maximal receptor occupancy, respectively, in gerbils. nih.gov Furthermore, in vivo animal studies indicated that aprepitant can occupy up to 100% of striatal NK1 receptors for at least 48 hours, even after brain tissue levels of the compound were no longer detectable. researchgate.nettouchoncology.com This sustained receptor occupancy is a key factor in its prolonged antiemetic effect. researchgate.nettouchoncology.com
Table 2: Aprepitant Brain NK1 Receptor Occupancy in Gerbils
| Parameter | Value | Citation |
|---|---|---|
| Maximal Receptor Occupancy | 85% | nih.gov |
| EC50 (Plasma Concentration for 50% Occupancy) | 5.5 ng/mL | nih.gov |
| EC90 (Plasma Concentration for 90% Occupancy) | 50 ng/mL | nih.gov |
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Aprepitant
Preclinical ADME studies provided a comprehensive understanding of aprepitant's pharmacokinetic profile.
Absorption: Aprepitant is rapidly absorbed after oral administration in rats, mice, and ferrets, with maximum plasma concentrations reached between 2 to 4 hours. fda.gov The oral bioavailability was determined to be approximately 43% in rats, 42.4% in mice, and 45.4% in ferrets. fda.gov In humans, the mean absolute oral bioavailability is estimated to be around 60-65%. drugbank.comfda.govtga.gov.au
Distribution: Aprepitant is highly bound to plasma proteins, with binding exceeding 98% in rats, dogs, and humans. fda.gov The apparent volume of distribution at steady state is approximately 70 L in humans. fda.govnih.gov Animal studies have shown that aprepitant is distributed into fetal plasma in pregnant animals and is excreted in the milk of lactating rats. drugbank.comfda.gov
Metabolism: Aprepitant is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. drugbank.comtga.gov.auwikipedia.org Minor metabolic pathways involve CYP1A2 and CYP2C19. drugbank.comtga.gov.au In vitro studies using human liver microsomes confirmed the primary role of CYP3A4 in its metabolism. tga.gov.au Seven weakly active metabolites of aprepitant have been identified in human plasma. drugbank.comnih.govwikipedia.org
Excretion: The primary route of elimination for aprepitant is through metabolism. drugbank.comtga.gov.au It is not significantly excreted by the kidneys. drugbank.comtga.gov.au Following administration of a radiolabeled dose to healthy subjects, approximately 5% of the radioactivity was recovered in the urine and 86% in the feces. tga.gov.au The apparent terminal half-life of aprepitant ranges from approximately 9 to 13 hours. tga.gov.au
Metabolic Pathways and Metabolite Characterization in Animal Models
Preclinical studies have established that aprepitant undergoes extensive metabolism, primarily through oxidation. nih.gov In vitro experiments using human liver microsomes identified the cytochrome P450 (CYP) enzyme system as the main driver of its metabolism. merck.cafda.govgoogle.comprobes-drugs.org Specifically, CYP3A4 is the primary enzyme responsible for metabolizing aprepitant, with minor contributions from CYP1A2 and CYP2C19. merck.cafda.govgoogle.comprobes-drugs.org No significant metabolism has been observed by CYP2D6, CYP2C9, or CYP2E1. fda.govtga.gov.au
The metabolism of aprepitant is largely centered on the oxidation of its morpholine (B109124) ring and the attached side chains. fda.govresearchgate.net This process leads to the formation of at least seven distinct metabolites that have been identified in human plasma, all of which possess weak pharmacological activity. fda.govprobes-drugs.orgdrugbank.comnih.gov Key metabolic reactions include N-dealkylation and O-dealkylation. researchgate.nethpfb-dgpsa.cafda.gov The products resulting from N-dealkylation are primarily eliminated through feces, whereas O-dealkylation products are excreted in the urine. researchgate.net
Studies in rats and dogs have shown that the metabolic profiles are qualitatively similar to each other and to humans. nih.govhpfb-dgpsa.cafda.gov In these animal models, aprepitant is the major component found in plasma during the initial hours after administration. nih.gov Oxidative metabolites resulting from N-dealkylation, oxidation, and the opening of the morpholine ring have been detected in the plasma of both species. nih.gov
Glucuronidation has been identified as another significant metabolic pathway in rats and dogs. nih.govresearchgate.net In rats, an acid-labile glucuronide of aprepitant found in bile suggested the potential for enterohepatic circulation, where the compound is reabsorbed after deconjugation. nih.govhpfb-dgpsa.ca In dogs, the glucuronide of aprepitant, along with four other glucuronides derived from phase I metabolites, were major components in bile. nih.gov Furthermore, two highly polar carboxylic acids, 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid, were the main drug-related substances found in the urine of both rats and dogs. nih.gov
Table 1: Key Enzymes and Metabolic Pathways in Animal Models
| Enzyme/Pathway | Role in Aprepitant Metabolism | Animal Model Findings |
|---|---|---|
| CYP3A4 | Primary metabolic enzyme | Responsible for both N- and O-dealkylation. researchgate.net |
| CYP1A2 | Minor metabolic contributor | Catalyzes O-dealkylation. researchgate.net |
| CYP2C19 | Minor metabolic contributor | Catalyzes O-dealkylation. researchgate.net |
| Glucuronidation | Important excretion pathway | Major metabolites in the bile of rats and dogs, suggesting potential for enterohepatic circulation. nih.govhpfb-dgpsa.ca |
| N-dealkylation | Major metabolic pathway | Products primarily eliminated in feces. researchgate.net |
| O-dealkylation | Major metabolic pathway | Products primarily eliminated in urine. researchgate.net |
Mechanistic Studies of Preclinical Drug-Drug Interactions
The role of aprepitant as both a substrate and a modulator of CYP enzymes has been a focal point of preclinical drug-drug interaction studies. These investigations have revealed a complex interaction profile. Aprepitant is a substrate, a moderate inhibitor, and an inducer of CYP3A4. merck.catga.gov.aufda.govmedsafe.govt.nztorrentpharma.com It also acts as an inducer of CYP2C9. merck.catga.gov.aufda.govmedsafe.govt.nztorrentpharma.com
As a moderate inhibitor of CYP3A4, aprepitant has the potential to increase the plasma concentrations of co-administered drugs that are metabolized by this enzyme. merck.cagoogle.commdpi.com This inhibition is dose-dependent. tga.gov.aumedsafe.govt.nz Preclinical findings suggest that this effect may be more pronounced for orally administered CYP3A4 substrates compared to those given intravenously. merck.ca For instance, co-administration of aprepitant with the chemotherapeutic agent vincristine (B1662923), a CYP3A4 substrate, has been shown to increase the risk of peripheral neuropathy due to elevated vincristine concentrations. mdpi.com
Conversely, aprepitant's inductive properties can lead to decreased plasma concentrations of other drugs. It has been shown to induce the metabolism of S(-) warfarin (B611796) and tolbutamide, both of which are metabolized by CYP2C9. merck.camedsafe.govt.nz This induction could potentially reduce the efficacy of these and other CYP2C9 substrates like phenytoin. merck.camedsafe.govt.nz
In vivo studies in animal models have provided further insights. For example, research in rats and rabbits investigating the interaction between aprepitant and the antidiabetic drug gliclazide (B1671584), which is metabolized by CYP2C9 and to a lesser extent by CYP3A4, found that aprepitant significantly increased the plasma concentrations and bioavailability of gliclazide in rabbits. peerj.com This suggests a predominant inhibitory effect in this model. peerj.com
Preclinical Pharmacokinetic (PK) Analysis and Modeling in Animal Species
Preclinical pharmacokinetic studies of aprepitant have been conducted in a range of animal species, including mice, rats, ferrets, and dogs, providing a comparative understanding of its absorption, distribution, and elimination. hpfb-dgpsa.cafda.gov
Following oral administration, aprepitant is rapidly absorbed, with peak plasma concentrations (Tmax) occurring between 1 to 4 hours in rats, mice, and ferrets. hpfb-dgpsa.cafda.gov The oral bioavailability was found to be approximately 36-58% across these species, with the notable exception of dogs, where it was lower at 16% at a 2 mg/kg dose. hpfb-dgpsa.ca Saturation of oral absorption has been observed in rats and mice at higher doses. fda.gov
The terminal half-life of aprepitant varies among species, ranging from 2.6 hours in mice to 10 hours in ferrets. hpfb-dgpsa.ca Aprepitant is highly bound to plasma proteins (>98%) in rats, dogs, and humans. fda.gov Preclinical studies also demonstrated that aprepitant can cross the blood-brain barrier and occupy NK1 receptors in the brain, a key aspect of its mechanism of action. fda.govgoogle.comprobes-drugs.orgtga.gov.audrugbank.comnih.govfda.gov It was also shown to be excreted in the milk of lactating rats. nih.govfda.gov
Elimination of aprepitant and its metabolites occurs primarily through biliary excretion in rats, while in dogs, both biliary and urinary excretion are significant routes. nih.gov Unchanged aprepitant is not detected in the urine of either species. nih.gov
Table 2: Comparative Preclinical Pharmacokinetic Parameters of Aprepitant
| Parameter | Mice | Rats | Ferrets | Dogs |
|---|---|---|---|---|
| Oral Bioavailability | 42.4% fda.gov | 43% fda.gov | 45.4% fda.gov | 16% (at 2 mg/kg) hpfb-dgpsa.ca |
| Peak Plasma Time (Tmax) | ~2-4 hours fda.gov | 1-2 hours hpfb-dgpsa.ca | ~2-4 hours fda.gov | N/A |
| Terminal Half-life (t1/2) | 2.6 hours hpfb-dgpsa.ca | N/A | 10 hours hpfb-dgpsa.ca | N/A |
| Plasma Protein Binding | N/A | >98% fda.gov | N/A | >98% fda.gov |
N/A: Data not available in the provided sources.
Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling from Preclinical to Predictive Human Models
Translational PK/PD modeling is a critical tool that integrates data from in silico, in vitro, and preclinical in vivo studies to predict a drug's behavior in humans. nih.gov This approach aims to streamline drug development by facilitating the selection of lead compounds, determining first-in-human doses, and designing early clinical trials. nih.gov
For aprepitant, the development of population PK models has been instrumental. One such model was constructed using data from clinical studies in pediatric patients (6 months to 19 years) to describe the pharmacokinetics across a broad pediatric population. researchgate.net This modeling and simulation analysis helped to justify dosing recommendations for oral aprepitant in children. researchgate.net
The general process of translational PK/PD modeling involves several key steps. youtube.com It starts with projecting human pharmacokinetics, often using allometric scaling from animal data or more mechanistic approaches like physiologically based pharmacokinetic (PBPK) modeling for small molecules. youtube.com This foundation is then built upon by incorporating an understanding of target kinetics and expression, which can influence both PK and PD. youtube.com In vitro data, such as cell-killing assays, and in vivo data from xenograft models are crucial for relating pharmacokinetic exposure to pharmacodynamic effects. youtube.comresearchgate.net
An example of this translational approach is seen in the development of the MET inhibitor tepotinib, where a PK/PD model integrated preclinical mouse xenograft data with clinical data from a first-in-human study. nih.gov This model established a relationship between drug exposure, target inhibition, and tumor growth inhibition, ultimately informing the recommended Phase II dose. nih.gov While specific translational models for aprepitant from animal to human were not detailed in the provided search results, the principles of this methodology are fundamental to modern drug development and would have been applied to a compound like aprepitant. nih.govresearchgate.net
Computational Chemistry and Structural Modeling of Aprepitant C23h21f7n4o3
Molecular Docking Simulations of Aprepitant (B1667566) with NK1 Receptor Crystal Structures
Molecular docking simulations, utilizing high-resolution crystal structures of the human NK1 receptor (hNK1R), have provided significant insights into how Aprepitant binds and exerts its antagonist effect. pnas.orgdavidpublisher.com These computational models are validated against experimental data from X-ray crystallography and NMR spectroscopy. nih.govrcsb.org
Docking studies and crystal structures reveal that Aprepitant binds within a deep, narrow, and hydrophobic orthosteric pocket of the NK1 receptor. pnas.orgmdpi.commdpi.com The binding mode of Aprepitant is characterized by an elongated conformation that occupies the orthosteric site. nih.gov The three-dimensional structure of Aprepitant, as determined by small-molecule crystallography, is similar to the conformation observed when it is bound to the receptor, suggesting the ligand may adopt a low-energy, "bound-like" conformation even before receptor engagement. pnas.org This pre-organization can reduce the entropic cost of binding. pnas.org
Simulations and NMR data indicate that Aprepitant does not have a single, static binding pose but rather occupies multiple substates within the binding site, exchanging between them on a millisecond timescale. nih.govrcsb.orgnih.gov This dynamic binding is influenced by the local environment, including specific amino acid residues. nih.gov Furthermore, the binding of Aprepitant appears to follow an "induced-fit" mechanism, where its presence, particularly its third arm (the triazolinone substituent), causes a distinct conformational change in the receptor. nih.gov This rearrangement involves the extracellular regions of the receptor, specifically extracellular loop 2 (ECL2) and the ends of helices IV, V, and VI, highlighting a significant degree of plasticity in this part of the receptor. nih.gov
The binding of Aprepitant to the NK1 receptor is stabilized by a complex network of interactions with specific amino acid residues. nih.govmdpi.com Crystal structures and molecular modeling have identified several key residues involved in these interactions, which are primarily hydrophobic and include hydrogen bonds and π-stacking. nih.govnih.govresearchgate.net
One crucial interaction involves a strong edge-to-π interaction between the bis-trifluoromethyl-phenyl ring of Aprepitant and the side chain of F264⁶.⁵¹ (superscript refers to Ballesteros-Weinstein numbering). nih.gov Another key residue is W261⁶.⁴⁸, located at the bottom of the binding pocket, whose movement is associated with receptor activation; Aprepitant's binding may prevent this motion, stabilizing the inactive state. pnas.orgnih.gov The morpholine (B109124) core and its substituents form interactions with a lipophilic subpocket. nih.gov
The table below summarizes the key amino acid residues of the NK1 receptor that interact with Aprepitant and the nature of their interactions.
| Interacting Residue | Location/Helix | Type of Interaction | Reference |
| F264⁶.⁵¹ | TM6 | Edge-to-π interaction with bis-trifluoromethyl-phenyl ring | nih.gov |
| W261⁶.⁴⁸ | TM6 | Hydrophobic interaction, stabilization of inactive state | pnas.orgnih.govmdpi.com |
| H197⁵.³⁹ | TM5 | Hydrophobic interaction, part of lipophilic subpocket | nih.govmdpi.comresearchgate.netesisresearch.org |
| H265⁶.⁵² | TM6 | Hydrophobic interaction, part of lipophilic subpocket | nih.govmdpi.comresearchgate.net |
| Q165⁴.⁶⁰ | TM4 | Regulates binding of non-peptide antagonists | mdpi.comesisresearch.org |
| V200⁵.⁴² | TM5 | Part of lipophilic subpocket | nih.gov |
| T201⁵.⁴³ | TM5 | Part of lipophilic subpocket | nih.gov |
| I204⁵.⁴⁶ | TM5 | Part of lipophilic subpocket | nih.gov |
| P112³.³² | TM3 | Van der Waals contact | pnas.org |
| Y287⁷.³⁵ | TM7 | Important for non-peptide binding | esisresearch.org |
Molecular Dynamics Simulations of Aprepitant-NK1 Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the Aprepitant-NK1 receptor complex, complementing the static pictures from crystallography and docking. pnas.org These simulations model the movement of atoms over time, offering insights into the stability of the binding and the conformational dynamics of both the ligand and the receptor.
MD simulations confirm that Aprepitant, preferably in its neutral form, forms a stable complex with the NK1 receptor within a lipid bilayer environment. pnas.org The binding of Aprepitant induces a distinct receptor conformation that is stabilized by an interhelical hydrogen-bond network, which cross-links the extracellular ends of helices V and VI. nih.gov This network, which includes a "histidine lock," is believed to contribute to the stability of the inactive receptor state and may explain the insurmountable antagonism observed with Aprepitant. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Aprepitant and its Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. innovareacademics.inqsartoolbox.org For NK1 receptor antagonists, QSAR models help identify key molecular features (pharmacophores) that are critical for binding and efficacy, thereby guiding the design of new, more potent analogues. davidpublisher.comesisresearch.org
While specific 4D- or 5D-QSAR studies focused exclusively on Aprepitant are not extensively detailed in the reviewed literature, related research highlights the principles. researchgate.netresearchgate.net For instance, a 3D-QSAR model built for a series of benzothiadiazine derivatives identified essential features for inhibitory activity and predicted that Aprepitant could be a potential inhibitor for a different target, demonstrating the predictive power of the approach. innovareacademics.in
Studies on novel analogues, such as those replacing Aprepitant's trifluoromethyl (CF₃) groups with a pentafluorosulfanyl (SF₅) group, use molecular docking and quantum chemical calculations to provide a structural explanation for the structure-activity relationship (SAR). nih.gov In one such study, the SF₅ group was found to occupy a position similar to one of the CF₃ groups in the Aprepitant crystal structure, and a moderately good correlation was found between docking scores or quantum chemical calculations and the experimentally determined receptor affinities. nih.gov These approaches are crucial for optimizing lead compounds by predicting the activity of newly designed molecules. innovareacademics.innih.gov
In Silico Prediction of Aprepitant's Preclinical Pharmacokinetic Properties and ADME Profile
In silico models are now integral to drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, reducing the need for extensive experimental testing. mdpi.comnih.gov Physiologically based pharmacokinetic (PBPK) modeling, in particular, has been successfully applied to Aprepitant to simulate its in vivo performance. researchgate.netmdpi.com
PBPK models developed in platforms like Simcyp Simulator and GastroPlus® integrate physicochemical data with physiological parameters to predict plasma concentration-time profiles. researchgate.netmdpi.com For Aprepitant, these models have been used to simulate its absorption under fasted and fed conditions, the effects of its nanosized formulation, and its enterohepatic circulation. researchgate.netmdpi.comacs.org Studies show that coupling in vitro data (e.g., biorelevant dissolution) with PBPK models leads to accurate simulations of Aprepitant plasma concentrations. researchgate.netuni-frankfurt.de Parameter sensitivity analysis within these models has identified intestinal solubility as a key barrier to Aprepitant's bioavailability, even with nano-sizing, leading to its classification as a Biopharmaceutics Classification System (BCS) IIb/IV compound. researchgate.netuni-frankfurt.de
The table below presents key preclinical pharmacokinetic and physicochemical properties of Aprepitant predicted or used in in silico models.
| Property | Predicted/Calculated Value | Method/Source | Reference |
| Molecular Weight | 534.43 g/mol | PubChem | chemscene.comnih.gov |
| LogP | 4.2 - 4.95 | XLogP3 / ChemScene | chemscene.comnih.gov |
| Topological Polar Surface Area (TPSA) | 75.2 - 83.24 Ų | Cactvs / ChemScene | chemscene.comnih.gov |
| Hydrogen Bond Donors | 1 - 2 | Cactvs / ChemScene | chemscene.comnih.gov |
| Hydrogen Bond Acceptors | 7 - 5 | Cactvs / ChemScene | chemscene.comnih.gov |
| Rotatable Bonds | 5 - 6 | Cactvs / ChemScene | chemscene.comnih.gov |
| Plasma Protein Binding | ~99.9% | Ex vivo ultrafiltration | nih.gov |
| Classification | BCS Class IIb/IV | PBPK Modeling | researchgate.netuni-frankfurt.de |
Solid State Chemistry and Polymorphism of Aprepitant C23h21f7n4o3
Identification and Characterization of Aprepitant (B1667566) Crystalline Forms and Amorphous States (e.g., Form I, Form II)
Aprepitant (C23H21F7N4O3) is a compound known to exist in different solid-state forms, including two crystalline polymorphs, designated as Form I and Form II, as well as an amorphous state. google.com Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical aspect of pharmaceutical sciences. These different forms, including the amorphous state which lacks long-range molecular order, can exhibit distinct physicochemical properties.
The solid-state properties of aprepitant can be influenced by controlling the conditions under which it is obtained in solid form. google.com The particular solid form can affect the ease with which the material is handled during processing into a final product. google.com Furthermore, the solid-state form of a pharmaceutical compound can be important for its dissolution in aqueous fluids, which can have therapeutic consequences. google.com
Mixtures of the polymorphic forms of aprepitant can also be produced. google.com For instance, aprepitant can be crystallized as a mixture of Form I and Form II, with the ratio between the polymorphs being relatively consistent. google.comgoogle.com These mixtures can contain varying weight percentages of each form, such as about 11% Form I and 89% Form II, or 20% Form I and 80% Form II. google.comgoogle.com
The conversion of the crystalline form to an amorphous state is another important aspect of aprepitant's solid-state chemistry. acs.orgnih.gov This transformation can be achieved by creating a solid dispersion where the drug is molecularly dispersed in a hydrophilic polymeric matrix. nih.gov This alteration from a crystalline to an amorphous state can significantly impact properties like solubility and dissolution rate. nih.gov
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification and characterization of the different solid forms of aprepitant. The distinct crystalline structures of Form I and Form II give rise to unique diffraction patterns, allowing for their differentiation and the detection of their presence in a mixture.
The PXRD patterns of Form I and Form II of aprepitant are characterized by a series of peaks at specific 2θ angles. For Form I, characteristic peaks are observed at approximately 12.0, 15.3, 16.6, 17.0, 17.6, 19.4, 20.0, 21.9, 23.6, 23.8, and 24.8 degrees 2θ. mdpi.com Form II, on the other hand, exhibits key reflections at approximately 12.6, 16.7, 17.1, 17.2, 18.0, 20.1, 20.6, 21.1, 22.8, 23.9, and 24.8 degrees 2θ. google.comgoogle.com
When aprepitant is present as a mixture of Form I and Form II, the PXRD pattern will show a combination of the characteristic peaks for both forms. The relative intensities of these peaks can be used to estimate the weight percentage of each polymorph in the mixture. google.comgoogle.com For example, a mixture containing approximately 11% Form I and 89% Form II will have a distinct PXRD pattern that reflects this composition. google.comgoogle.com
In contrast to the sharp peaks observed for the crystalline forms, the amorphous form of aprepitant is characterized by a lack of well-defined peaks in its PXRD pattern, instead showing a broad halo. google.com This indicates the absence of a long-range ordered crystal structure. When aprepitant is converted to an amorphous state within a solid dispersion, its characteristic crystalline peaks disappear from the diffractogram. acs.orgnih.gov
| Solid Form | Characteristic PXRD Peaks (2θ) |
|---|---|
| Form I | 12.0, 15.3, 16.6, 17.0, 17.6, 19.4, 20.0, 21.9, 23.6, 23.8, 24.8 |
| Form II | 12.6, 16.7, 17.1, 17.2, 18.0, 20.1, 20.6, 21.1, 22.8, 23.9, 24.8 |
| Amorphous | Broad halo, no distinct peaks |
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state forms of aprepitant by providing information about their thermal properties.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline aprepitant, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. One study reported the melting endotherm of pure aprepitant at 253.2 °C. acs.orgnih.gov When aprepitant is successfully converted to an amorphous form within a solid dispersion, this characteristic melting endotherm is absent in the DSC thermogram, confirming the transition from a crystalline to an amorphous state. acs.orgnih.gov
TGA measures the change in mass of a sample as a function of temperature. This technique is useful for assessing the thermal stability of the different solid forms of aprepitant and for identifying the presence of solvates by detecting weight loss at specific temperatures corresponding to the boiling point of the solvent.
Spectroscopic Characterization (e.g., Fourier Transform Infrared Spectroscopy (FTIR))
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for characterizing the different solid forms of aprepitant by probing their molecular vibrations. The FTIR spectrum of amorphous aprepitant has been reported and can be used as a reference to distinguish it from the crystalline forms. google.comgoogle.com While the different crystalline polymorphs, Form I and Form II, will have the same chemical composition, their different crystal packing and molecular conformations can lead to subtle but measurable differences in their FTIR spectra. These spectral differences can be used to identify and differentiate the polymorphs.
Influence of Crystallization Conditions and Solvents on Aprepitant Polymorphism and Crystal Habit
The polymorphic form and crystal habit of aprepitant are significantly influenced by the conditions of crystallization, particularly the choice of solvent. Crystal habit refers to the external morphology of a crystal, which can impact important pharmaceutical properties such as flowability and compressibility.
Studies have shown that different solvents can lead to the formation of different crystal habits of aprepitant. mdpi.com For instance, recrystallization of aprepitant from acetone (B3395972) can produce a tabular crystal habit, while using ethyl acetate (B1210297) as the solvent can result in a long tabular crystal habit. mdpi.com The solubility of aprepitant in various organic solvents plays a key role in the selection of appropriate crystallization solvents. Aprepitant has been found to be highly soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol (B129727), acetone, ethyl acetate, and acetonitrile (B52724). mdpi.com However, for practical crystallization purposes, solvents with high boiling points and viscosity like DMSO and DMF may be less desirable. mdpi.com
The choice of solvent can also influence the resulting polymorphic form. By carefully selecting the solvent and controlling other crystallization parameters such as temperature, cooling rate, and agitation, it is possible to selectively crystallize a desired polymorph or a mixture of polymorphs with a specific ratio. The preparation of solid dispersions of aprepitant, for example, can involve dissolving the drug and a carrier in a volatile solvent, followed by evaporation of the solvent. google.com Suitable solvents for this process include alcohols like methanol or ethanol (B145695), and ketones like acetone, or mixtures thereof, sometimes in the presence of water. google.com
Solid-State Stability and Polymorphic Transformation Studies of Aprepitant Forms
The solid-state stability of the different forms of aprepitant is a critical parameter, as polymorphic transformations can occur during storage or processing, potentially altering the performance of the final product. Generally, in a polymorphic system, one form is thermodynamically more stable than the others under a given set of conditions. Amorphous forms are typically less stable than their crystalline counterparts and have a tendency to crystallize over time.
Studies on the solid-state stability of aprepitant would involve storing the different forms under various conditions of temperature and humidity and monitoring them for any changes in their physical form using techniques like PXRD and DSC. For example, a less stable polymorph might transform into a more stable one over time. Similarly, the amorphous form would be monitored for any signs of crystallization.
Impact of Solid-State Attributes on In Vitro Performance (e.g., Dissolution Rate, Particle Flow Properties) for Research Purposes
The solid-state attributes of aprepitant, including its polymorphic form and crystal habit, have a significant impact on its in vitro performance characteristics, such as dissolution rate and particle flow properties. mdpi.com
The dissolution rate of a poorly water-soluble drug like aprepitant can be highly dependent on its solid-state form. The amorphous form, due to its higher free energy and lack of a crystal lattice, generally exhibits a faster dissolution rate compared to its crystalline counterparts. acs.orgnih.gov Studies have shown that solid dispersions of aprepitant, where the drug is in an amorphous state, lead to a significantly faster dissolution. acs.orgnih.gov
Among the crystalline forms, different polymorphs can also have different dissolution rates due to differences in their crystal lattice energy. Furthermore, the crystal habit can influence the dissolution profile. For example, it was found that the long tabular crystal habit of aprepitant obtained from ethyl acetate (APT-EA) had a better dissolution profile than the tabular crystal habit obtained from acetone (APT-AC). mdpi.com
Analytical Methodologies in Research and Development of Aprepitant C23h21f7n4o3
Chromatographic Techniques for Aprepitant (B1667566) Quantification in Research Samples
Chromatographic methods are the cornerstone for the quantitative analysis of Aprepitant and its related substances. These techniques are vital for purity assessment, impurity profiling, and determining drug concentrations in various biological samples during preclinical and clinical research.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Aprepitant and identifying any process-related impurities or degradation products. researchgate.nettandfonline.com Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. jocpr.comderpharmachemica.comupdatepublishing.com These methods are designed to be stability-indicating, meaning they can separate the intact drug from its degradation products formed under various stress conditions such as acidic and alkaline hydrolysis, oxidation, and thermal degradation. updatepublishing.com
A typical RP-HPLC method for Aprepitant analysis involves a C18 column as the stationary phase. researchgate.nettandfonline.comjocpr.com The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or sodium acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.nettandfonline.comjocpr.com The pH of the aqueous phase is often adjusted to optimize the separation. researchgate.nettandfonline.comjocpr.com
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, robust, and sensitive. researchgate.netjocpr.com Linearity is typically established over a concentration range relevant for the analysis of impurities. researchgate.netderpharmachemica.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. derpharmachemica.combioline.org.br
Interactive Data Table: Example HPLC Method Parameters for Aprepitant Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil C18, 250 × 4.6 mm, 5 µm researchgate.nettandfonline.com | Thermosil symmetry C18, 150×4.6mm, 5µm researchgate.net | Agilent Polaris ODS C18, 150 X 4.6 cm, 5µm jocpr.com |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile (gradient) researchgate.nettandfonline.com | Water and Acetonitrile (30:70 v/v) researchgate.net | Methanol (B129727) and 10mM Sodium acetate (B1210297) (pH 3.0) (80:20 v/v) jocpr.com |
| Flow Rate | 1.0 mL/min researchgate.nettandfonline.com | 1.0 mL/min researchgate.net | 1.0 mL/min jocpr.com |
| Detection | UV at 210 nm researchgate.nettandfonline.com | UV at 220 nm researchgate.net | UV at 210 nm jocpr.com |
| Retention Time | Not specified | 2.8 min researchgate.net | 4.40 min jocpr.com |
Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A simple, precise, and accurate UPLC method has been developed for the estimation of Aprepitant and its impurities. scholarsresearchlibrary.com
This method typically utilizes a sub-2 µm particle column, such as an HSS C18, which allows for higher flow rates without compromising separation efficiency. scholarsresearchlibrary.com A common mobile phase is a mixture of a buffer and acetonitrile, delivered at a flow rate of around 0.5 mL/min. scholarsresearchlibrary.com Detection is often carried out using a UV detector at a wavelength of 210 nm. The total run time can be as short as 6 minutes, making it a highly efficient method for routine analysis. scholarsresearchlibrary.com Validation of UPLC methods also follows ICH guidelines, ensuring reliability and accuracy with recovery values for Aprepitant and its impurities typically between 90% and 110%. scholarsresearchlibrary.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Biological Matrices (e.g., preclinical plasma)
For the quantification of Aprepitant in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. researchgate.net This technique is essential for pharmacokinetic studies in preclinical animal models. researchgate.net
The method involves a simple sample preparation step, often protein precipitation with an organic solvent like methanol. researchgate.net The chromatographic separation is performed on a reversed-phase column, such as a C8 column, using a gradient elution of acetonitrile and water containing a modifier like formic acid. researchgate.net The detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. researchgate.net This highly sensitive method can achieve a lower limit of quantitation (LLOQ) in the range of 0.1 to 1 ng/mL in plasma. researchgate.net
Spectroscopic Characterization Methods for Aprepitant Structure Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental for the elucidation and confirmation of the molecular structure of Aprepitant.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of Aprepitant. ontosight.ai
Infrared (IR) spectroscopy provides information about the functional groups present in the Aprepitant molecule. The FTIR spectrum of pure Aprepitant shows characteristic absorption peaks. For instance, a prominent peak around 1702-1704 cm⁻¹ is attributed to the C=O stretching of the amide group. acs.orgnih.govmdpi.com Other characteristic peaks include those for C-F stretching (around 1132-1140 cm⁻¹), and C-H stretching (in the 1500–1600 cm⁻¹ region). acs.orgnih.govnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of Aprepitant and to study its fragmentation pattern, which further confirms its structure. ontosight.ai The molecular weight of Aprepitant is 534.43 g/mol . ontosight.ai
Interactive Data Table: Characteristic IR Peaks of Aprepitant
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O stretching | 1700 - 1704 | acs.orgnih.govmdpi.com |
| C-F stretching | 1119 - 1168 | beilstein-journals.org |
| N-H stretching | 2834 - 2943 | mdpi.com |
| C=C stretching | 1510 - 1605 | mdpi.combeilstein-journals.org |
Application of Thermal Analysis (DSC, TGA) for Characterization of Aprepitant Solid Forms
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of Aprepitant, including its melting point and thermal stability.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For pure, crystalline Aprepitant, DSC thermograms show a sharp endothermic peak corresponding to its melting point, which is consistently reported to be around 253-254 °C. acs.orgmdpi.com The presence of this sharp peak confirms the crystalline nature of the drug. acs.orgnih.gov In studies of solid dispersions, the absence of this melting peak in the DSC thermogram of the formulation suggests that the drug exists in an amorphous state. acs.orgnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA studies on Aprepitant have shown that its thermal decomposition occurs in multiple steps, with significant weight loss observed at temperatures above 230 °C. beilstein-journals.org
Use of X-ray Diffraction (XRD) for Polymorph and Crystal Structure Analysis
X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD), is an indispensable technique for identifying and characterizing the different crystalline forms (polymorphs) of Aprepitant. americanpharmaceuticalreview.com Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility and dissolution rate.
Aprepitant is known to exist in at least two polymorphic forms, designated as Form I and Form II. researchgate.netmdpi.comresearchgate.net Each polymorph produces a unique PXRD pattern, which acts as a "fingerprint" for that specific crystal structure. americanpharmaceuticalreview.com
The diffractogram of crystalline Aprepitant shows a series of sharp, intense peaks at specific diffraction angles (2θ), indicating a highly ordered crystalline structure. nih.govbeilstein-journals.org For example, Form I of Aprepitant exhibits characteristic peaks at 2θ values of approximately 12.0°, 15.3°, 16.6°, 17.0°, and 17.6°. mdpi.com In contrast, Form II has key reflections at approximately 18.2° and 21.1°. researchgate.net The absence of these characteristic sharp peaks in a sample indicates that the drug is in an amorphous form. acs.orgnih.gov PXRD is also used to quantify the amount of each polymorph in a mixture. americanpharmaceuticalreview.comgoogleapis.com
Interactive Data Table: Characteristic PXRD Peaks for Aprepitant Polymorphs
| Polymorph | Characteristic 2θ Angles (°) | Reference |
| Form I | 12.0, 15.3, 16.6, 17.0, 17.6, 19.4, 20.0, 21.9, 23.6, 23.8, 24.8 | mdpi.com |
| Form II | 18.2, 21.1 | researchgate.net |
Structure Activity Relationship Sar Studies and Analog Development of Aprepitant
Rational Design Principles for Novel NK1 Receptor Antagonists based on Aprepitant's Scaffold
The development of new NK1 receptor antagonists inspired by aprepitant's structure is guided by several rational design principles. A primary goal is to optimize interactions with the NK1 receptor binding pocket. nih.gov The morpholine (B109124) core of aprepitant (B1667566) serves as a crucial scaffold, positioning the key substituents for optimal receptor engagement. nih.govresearchgate.net Modifications to the substituents on the morpholine ring are a key area of exploration. nih.govacs.org
Another important principle is the improvement of pharmacokinetic properties. For instance, the development of fosaprepitant (B1673561), a water-soluble prodrug of aprepitant, demonstrates the successful application of this principle to overcome the poor water solubility of the parent compound. researchgate.netrhhz.netamegroups.org The design of prodrugs and analogs also considers metabolic stability and potential for drug-drug interactions. drugbank.commerck.ca Furthermore, researchers are exploring the repurposing of aprepitant and its analogs for other therapeutic areas, such as oncology, which introduces new design considerations aimed at enhancing anticancer activity and selectivity. mdpi.comnih.govmdpi.com
Exploration of Aprepitant Core Structure Modifications and Substituent Effects on NK1 Receptor Binding and Activity
The core structure of aprepitant, a substituted morpholine, is essential for its antagonist activity at the NK1 receptor. nih.govresearchgate.net SAR studies have revealed that the specific stereochemistry of the three chiral centers within the molecule is critical for high-affinity binding. wikipedia.orgacs.org Of the eight possible diastereoisomers, only one exhibits the desired pharmacological activity. acs.org
Key interactions with the receptor include:
The 3,5-bis(trifluoromethyl)phenyl group: This bulky, lipophilic group occupies a deep hydrophobic pocket within the receptor. nih.gov
The morpholine core and triazolinone moiety: These elements are involved in hydrogen bonding and other interactions that stabilize the antagonist-receptor complex. nih.gov
Modifications to these core elements have been explored to understand their impact on binding and activity. For example, replacing the trifluoromethyl groups with other moieties has been investigated to potentially alter the compound's properties. researchgate.net The development of compounds like casopitant, which features a piperazine (B1678402) core instead of a morpholine ring, illustrates how modifications to the central scaffold can lead to new NK1 receptor antagonists. nih.gov
Design and Synthesis of Aprepitant Analogues and Prodrugs (e.g., Fosaprepitant) for Research
The design and synthesis of aprepitant analogues have been a significant area of research, driven by the need for compounds with improved properties or for use as research tools. researchgate.netresearchgate.net
Fosaprepitant , a phosphate (B84403) ester prodrug of aprepitant, is a prime example of successful analogue development. researchgate.netrhhz.net Its synthesis involves the phosphorylation of aprepitant, which significantly increases its water solubility, making it suitable for intravenous administration. rhhz.netpatsnap.comgoogle.com Upon administration, fosaprepitant is rapidly converted to aprepitant in the body. amegroups.org The synthesis of fosaprepitant and its isomers has been described in detail, often starting from aprepitant or its precursors. researchgate.netrhhz.net
Carbohydrate-Based Aprepitant Analogues
A novel and promising area of analog development involves the synthesis of carbohydrate-based aprepitant analogues. acs.orgnih.gov In these compounds, a carbohydrate moiety is attached to the aprepitant scaffold. nih.gov The rationale behind this approach is to potentially enhance properties such as selectivity and anticancer activity. nih.gov
Studies have shown that a series of aprepitant analogues derived from D-galactose or L-arabinose exhibit high affinity for the NK1 receptor and potent antagonistic activity. acs.orgnih.gov Docking studies have supported the design of these new derivatives. nih.gov
Exploration of Morpholine N-Substituent Alterations
The nitrogen atom of the morpholine ring in aprepitant is a key point for modification. researchgate.netwestminster.ac.uk The triazolinone moiety attached at this position is a critical pharmacophore. wikipedia.org Researchers have synthesized analogues with different substituents at this position to explore the impact on NK1 receptor binding and activity. researchgate.netwestminster.ac.uk
These studies aim to understand the spatial and electronic requirements for optimal interaction with the receptor at this site. For example, a series of analogues with altered morpholine N-substituents were synthesized to probe for potential divergence from known NK1 structure-activity relationships. westminster.ac.uk
Preclinical Evaluation of Novel Aprepitant Analogues for NK1 Receptor Activity and Other Potential Biological Activities
Novel aprepitant analogues undergo extensive preclinical evaluation to determine their pharmacological profile. nih.govnih.govwestminster.ac.uk A primary focus is the assessment of their affinity and antagonist activity at the NK1 receptor. acs.orgnih.gov This is often done through competitive binding assays and functional assays that measure the inhibition of substance P-induced cellular responses. acs.org
Beyond NK1 receptor activity, these analogues are often screened for other potential biological activities. nih.govresearchgate.netwestminster.ac.uk Given the role of the NK1 receptor system in various physiological processes, there is interest in the potential of these compounds for other indications. mdpi.commdpi.com For example, some analogues have been evaluated for their anticancer properties, showing promising results in preclinical models. acs.orgmdpi.comnih.gov
The preclinical evaluation also includes assessing the pharmacokinetic properties of the new analogues, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. drugbank.comcambridge.org
Emerging Research Directions and Non Clinical Applications of Aprepitant C23h21f7n4o3
Investigational Roles of NK1 Receptor Antagonists Beyond Anti-Emesis in Preclinical Models
Anti-proliferative Activity in Various Cancer Cell Lines (e.g., Acute Myeloid Leukemia, Melanoma)
The substance P (SP)/NK1 receptor system is implicated in the progression of cancer. researchgate.net The binding of SP to the NK1 receptor can promote tumor cell proliferation, migration, and angiogenesis. researchgate.netmdpi.com Consequently, NK1 receptor antagonists like aprepitant (B1667566) are being investigated for their potential antitumor effects. nih.gov
Acute Myeloid Leukemia (AML):
In vitro studies have demonstrated that aprepitant exhibits strong anti-proliferative effects on both chronic and acute myeloid leukemia cell lines, such as K562 and HL-60 cells. nih.gov
Aprepitant has been shown to induce apoptosis and decrease colony formation in these cell lines in a concentration-dependent manner. nih.gov
Research on human AML cells, including KG-1 and HL-60, has shown that they express the NK1 receptor, which mediates the anti-leukemic action of aprepitant. mdpi.com The drug triggers apoptotic mechanisms by promoting oxidative stress through mitochondrial Ca++ overload. mdpi.com
When used in combination with the chemotherapeutic drug cytosine arabinoside (Ara-C), aprepitant sensitizes HL60 cells to the cytotoxic effects of Ara-C, enhancing G0/G1 cell cycle arrest and necrosis. nih.gov
In a human myeloid leukemia xenograft model, the combination of aprepitant and Ara-C significantly reduced tumor volume. nih.gov
Melanoma and Other Cancer Cell Lines:
Studies have reported that aprepitant exerts anti-proliferative activity against melanoma, lung cancer, and urinary bladder carcinoma cell lines. mdpi.com However, one study noted a lack of selectivity, with similar effects observed in normal and cancer cell lines. mdpi.comsemanticscholar.org
The antitumor action of aprepitant has been observed across a broad spectrum of cancers, including carcinomas, osteosarcoma, glioma, neuroblastoma, and retinoblastoma. nih.govmdpi.com
Table 1: Preclinical Anti-proliferative Activity of Aprepitant
| Cancer Type | Cell Line(s) | Key Findings | References |
| Acute Myeloid Leukemia | K562, HL-60 | Strong anti-proliferative effects, induced apoptosis, decreased colony formation. | nih.gov |
| Acute Myeloid Leukemia | KG-1, HL-60 | Mediated anti-leukemic action via NK1 receptor, triggered apoptosis through oxidative stress. | mdpi.com |
| Acute Myeloid Leukemia | HL60 | Sensitized cells to cytosine arabinoside, enhanced cell cycle arrest and necrosis. | nih.gov |
| Melanoma, Lung Cancer, Urinary Bladder Carcinoma | Various | Exerted anti-proliferative activity. | mdpi.com |
Antinociceptive Effects in Animal Pain Models
The involvement of substance P and its NK1 receptor in pain pathways has led to the investigation of aprepitant for its potential analgesic properties.
In animal models of inflammatory pain, such as the formalin-induced pain model in mice, aprepitant has been shown to have an analgesic effect. frontiersin.org
Administration of aprepitant significantly inhibited the expression of pro-inflammatory cytokines like MCP-1, IL-1β, TNF-α, and IL-6 in the inflamed paw and spinal cord of these mice. frontiersin.org
These findings suggest that aprepitant may alleviate inflammatory pain by inhibiting the activation of microglia and reducing the production of inflammatory mediators. frontiersin.org
Repurposing Studies of Aprepitant for Novel Biological Targets (e.g., TRAAK potassium channels)
Recent research has identified a novel biological target for aprepitant, expanding its potential applications beyond NK1 receptor antagonism.
Aprepitant has been identified as a novel and selective activator of the two-pore domain potassium (K2P) channel, TRAAK (KCNK4, K2P4.1). nih.govwestminster.ac.ukwestminster.ac.ukresearchgate.net
TRAAK is a mechanosensitive potassium channel expressed in sensory neurons and is considered a promising target for new analgesics due to its genetic link to neuropathic pain. nih.govwestminster.ac.ukwestminster.ac.ukresearchgate.net
Using a thallium flux assay for high-throughput screening, aprepitant was discovered to activate both the 'long' and 'short' transcript variants of TRAAK. nih.govwestminster.ac.uk
Importantly, aprepitant was found to be selective for TRAAK and did not activate other members of the K2P superfamily. nih.govwestminster.ac.uk This discovery provides a valuable pharmacological tool for further research into the function of TRAAK channels. nih.govwestminster.ac.ukresearchgate.net
Advanced Formulation Strategies for Research Purposes (e.g., Nanoparticle Formulations, Solid Dispersions for Enhanced In Vitro Performance)
Aprepitant's poor aqueous solubility presents challenges for its formulation and bioavailability. beilstein-journals.orgresearchgate.net To address this, various advanced formulation strategies are being explored for research purposes to enhance its in vitro performance.
Nanoparticle Formulations:
Solid Lipid Nanoparticles (SLNs): The development of aprepitant-loaded SLNs using polymers like poloxamer 407 and β-cyclodextrin has been shown to enhance solubility. beilstein-journals.orgnih.gov One optimized formulation demonstrated a significant increase in drug solubility and a maximum drug release of 98.89% ± 4.11% in vitro. beilstein-journals.orgnih.gov
Mesoporous Silica Nanoparticles (MSNs): MSNs, such as MCM-41 and MCM-48, have been utilized for the encapsulation and delivery of aprepitant. mdpi.com
Nanoliposomes: Nanoliposome formulations of aprepitant suitable for intravenous administration have been developed to overcome solubility issues. google.com
Solid Dispersions:
Amorphous Solid Dispersions: Preparing solid dispersions of aprepitant with polymers like HPMCAS-LF using the solvent evaporation method has been shown to increase the dissolution rate by up to five times compared to the crystalline drug. researchgate.netnih.gov This is attributed to the conversion of aprepitant to an amorphous form within the dispersion. researchgate.netnih.gov
Ternary Solid Dispersions: Ternary solid dispersions of aprepitant with Poloxamer 188 and Soluplus®, prepared via melt mixing, have also demonstrated enhanced dissolution of the drug. mdpi.com
Table 2: Advanced Formulation Strategies for Aprepitant
| Formulation Strategy | Key Findings | References |
| Solid Lipid Nanoparticles (SLNs) | Enhanced solubility and in vitro drug release. | beilstein-journals.orgnih.gov |
| Mesoporous Silica Nanoparticles (MSNs) | Utilized for encapsulation and delivery. | mdpi.com |
| Nanoliposomes | Developed for intravenous administration to improve solubility. | google.com |
| Solid Dispersions (with HPMCAS-LF) | Increased dissolution rate by converting the drug to an amorphous form. | researchgate.netnih.gov |
| Ternary Solid Dispersions (with Poloxamer 188 and Soluplus®) | Enhanced dissolution of aprepitant. | mdpi.com |
Patent Landscape Analysis Related to Aprepitant's Synthesis and Non-Clinical Applications
The patent landscape for aprepitant reflects ongoing innovation in its synthesis and formulation.
Patents related to the preparation of aprepitant describe various synthetic routes and processes for its purification. google.com
A significant number of patents focus on novel formulations to improve the delivery and bioavailability of aprepitant, particularly addressing its poor water solubility. google.comwipo.int
Patents cover nanostructured compositions of aprepitant, including nanoparticles with an average particle size of less than 200 nm, which aim to increase solubility, dissolution rate, and permeability. wipo.int
The patenting activity for NK1 receptor antagonists has been extensive over the past two decades, with numerous companies filing patents for chemically diverse compounds. nih.gov
Globally, there are numerous patent family members for aprepitant, indicating its widespread protection and commercial interest. drugpatentwatch.com
Q & A
Q. How is the molecular structure of C23H21F7N4O3 experimentally determined?
Methodological Answer: The molecular structure is confirmed using a combination of X-ray crystallography (for solid-state conformation) and nuclear magnetic resonance (NMR) spectroscopy (for solution-state analysis). For example:
- <sup>19</sup>F NMR identifies fluorine substituents, critical due to the seven fluorine atoms in the structure .
- Chiral chromatography verifies stereochemistry, as Aprepitant has a defined enantiomeric configuration (e.g., ent-Aprepitant, CAS 172822-29-6) .
- Mass spectrometry (MS) validates the molecular weight (534.43 g/mol) and isotopic purity (e.g., <sup>13</sup>C-labeled analogs) .
Q. What analytical techniques are used to assess the purity of this compound?
Methodological Answer: Purity is evaluated using:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) to quantify impurities (<0.1% threshold) .
- Thermogravimetric analysis (TGA) to confirm thermal stability and absence of solvent residues (melting point: 244–246°C) .
- Elemental analysis to verify empirical formula compliance (C: 51.70%, H: 3.96%, F: 24.88%, N: 10.48%, O: 8.98%) .
Q. How is solubility data for this compound experimentally validated?
Methodological Answer: Solubility is tested in multiple solvents (e.g., DMSO, methanol) via shake-flask method coupled with UV-spectrophotometry . Key parameters:
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer: A Design of Experiments (DOE) approach is recommended:
- Critical variables : Catalyst loading (e.g., palladium for cross-coupling), reaction temperature (60–100°C), and solvent polarity .
- Response surface methodology (RSM) models interactions between variables to maximize yield (>95% purity) .
- Scale-up challenges : Address mixing efficiency and exothermicity using computational fluid dynamics (CFD) .
Q. How to resolve contradictions in reported spectroscopic data (e.g., <sup>1</sup>H NMR shifts)?
Methodological Answer: Contradictions arise from solvent effects, pH, or isotopic labeling. Strategies include:
- Standardized protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for NMR .
- Comparative analysis : Cross-reference with <sup>13</sup>C-labeled analogs to isolate signal splitting artifacts .
- Collaborative verification : Share raw data via repositories (e.g., Zenodo) for peer validation .
Q. What methodologies are suitable for studying this compound degradation pathways?
Methodological Answer: Degradation is analyzed via:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed or oxidized derivatives) and propose mechanisms .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions .
Q. How to design a study investigating the enantiomeric stability of this compound?
Methodological Answer:
- Chiral stability assays : Monitor racemization using polarimetry ([α]D<sup>25</sup> = +69° in methanol) under stress conditions .
- Molecular dynamics (MD) simulations : Predict conformational flexibility leading to enantiomer interconversion .
- Regulatory alignment : Follow ICH Q6A guidelines for stereochemical validation in drug development .
Data Analysis & Reporting
Q. How should researchers present conflicting solubility or stability data in publications?
Methodological Answer:
- Transparency : Disclose all experimental conditions (e.g., humidity, instrument calibration) in supplementary materials .
- Error analysis : Calculate standard deviations and confidence intervals (95% CI) for replicate experiments .
- Comparative tables : Highlight discrepancies between computational predictions (e.g., ACD/Labs) and empirical results .
What frameworks ensure rigorous research questions for this compound studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. How to integrate computational and experimental data for this compound studies?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities, validated via surface plasmon resonance (SPR) .
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to bioavailability .
- Data repositories : Share computational inputs/outputs on platforms like ChemRxiv for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
